molecular formula C14H21NO2 B13338130 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13338130
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: XQAGEORSZZZOCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C14H21NO2 It features a cyclopentane ring substituted with a hydroxyl group and a methoxybenzylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Methoxybenzylamine Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with ammonia or an amine to form 3-methoxybenzylamine.

    Cyclopentanone Reaction: The methoxybenzylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted cyclopentan-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopenten-3-ol: Similar in structure but lacks the methoxybenzylamino group.

    1-[(Methylamino)methyl]cyclopentan-1-ol: Similar but with a methylamino group instead of a methoxybenzylamino group.

Uniqueness

1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both the methoxybenzylamino group and the cyclopentane ring, which confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

1-[[(3-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-6-4-5-12(9-13)10-15-11-14(16)7-2-3-8-14/h4-6,9,15-16H,2-3,7-8,10-11H2,1H3

InChI-Schlüssel

XQAGEORSZZZOCK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CNCC2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.